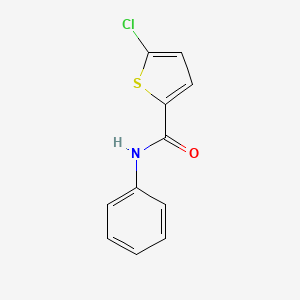

5-chloro-N-phenylthiophene-2-carboxamide

Description

5-Chloro-N-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a chlorine substituent at the 5-position of the thiophene ring and a phenyl group attached via an amide linkage. Its molecular formula is C₁₂H₈ClNO₂S, with a molecular weight of 265.72 g/mol (calculated). The compound is synthesized through acid-amine coupling reactions, as demonstrated in the preparation of structurally similar derivatives. For instance, 5-chlorothiophene-2-carboxylic acid reacts with aromatic amines like 4-aminophenylacetone under coupling conditions to form N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide .

For example, nitro-substituted analogs demonstrate narrow-spectrum antibacterial properties , and other derivatives are associated with genotoxic effects in mammalian cells .

Properties

IUPAC Name |

5-chloro-N-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLLFOHTZBCYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-phenylthiophene-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.

Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Amide Formation: The acid chloride is then reacted with aniline (phenylamine) in the presence of a base such as triethylamine (NEt₃) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

Oxidation: Oxidized thiophene derivatives

Reduction: Reduced amide derivatives

Substitution: Substituted thiophene derivatives

Scientific Research Applications

5-chloro-N-phenylthiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Key Observations:

Substituent Position and Bioactivity: Nitro vs. Chlorine: The nitro group (NO₂) at the thiophene C5 position () confers antibacterial activity, likely due to enhanced electrophilicity facilitating target binding . Phenyl Substituents: Substitution on the phenyl ring (e.g., 2-nitro in ) introduces steric and electronic effects. The 2-nitro derivative exhibits greater planarity (dihedral angle: 8.50°–13.53°) compared to unsubstituted analogs, which may influence DNA intercalation or protein binding .

For example, trifluoromethyl groups improve metabolic stability and lipophilicity, as seen in . Electron-donating groups (e.g., acetyl in ) may improve solubility but reduce target affinity .

Synthetic Methods :

- HATU-Mediated Coupling : Used for nitro-substituted derivatives (), yielding 42% product .

- Acyl Chloride Reactions : Employed for N-(2-nitrophenyl)thiophene-2-carboxamide, with straightforward reflux conditions in acetonitrile .

Crystallographic and Supramolecular Comparisons

- Dihedral Angles : The dihedral angle between the thiophene and phenyl rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.50°–13.53°) is smaller than in furan analogs (~9.71°), suggesting thiophene’s larger atomic radius influences planarity .

- Crystal Packing: Weak non-classical interactions (C–H⋯O/S) dominate in thiophene carboxamides, contrasting with hydrogen-bond-rich packing in quinoline derivatives .

Q & A

Basic: What are the key synthetic routes for 5-chloro-N-phenylthiophene-2-carboxamide?

Answer:

The primary synthesis involves amide bond formation between 5-chloro-2-thiophenecarbonyl chloride and substituted anilines (e.g., 2-chloro-5-(trifluoromethyl)aniline) under basic conditions (e.g., triethylamine) . A second route employs Suzuki coupling to introduce aryl groups onto the thiophene ring using palladium catalysts and phenylboronic acid derivatives . Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical for yields >70% .

Basic: How is the compound characterized post-synthesis?

Answer:

Structural validation relies on spectroscopic techniques :

- IR spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and thiophene C-Cl (~650 cm⁻¹) stretches .

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm), while ¹³C NMR identifies carbonyl carbons (~165 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 296.1) confirm molecular weight .

Intermediate: What functionalization strategies enhance biological activity?

Answer:

- Oxidation/Reduction : Convert the thiophene ring to nitro (KMnO₄) or amino (H₂/Pd-C) derivatives to modulate electronic properties .

- Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) via electrophilic substitution to improve target binding .

- Heterocycle fusion : Attach oxadiazole or triazole moieties to diversify interactions with biological targets .

Advanced: How to address low yields in amide bond formation?

Answer:

Low yields often stem from incomplete acyl chloride activation or side reactions. Mitigation strategies include:

- Using Schlenk techniques to exclude moisture .

- Optimizing stoichiometry (1.2:1 acyl chloride:amine ratio) .

- Employing coupling agents (e.g., DCC) to stabilize intermediates .

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) improves purity .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and controls .

- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .

- Structural analogs : Compare activity of derivatives (e.g., 5-nitro vs. 5-amino) to isolate functional group contributions .

Advanced: What challenges arise in scaling up synthesis?

Answer:

Key challenges include:

- Multi-step complexity : Requires strict temperature control (e.g., -78°C for lithiation) and inert atmospheres .

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) to minimize batch-to-batch variation .

Advanced: How to determine the mechanism of action (MoA)?

Answer:

- Molecular docking : Predict binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- Binding assays : Measure affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Enzyme inhibition : Quantify IC₅₀ values against purified enzymes (e.g., β-lactamase for antimicrobial studies) .

Advanced: What computational tools aid in optimizing derivative design?

Answer:

- QSAR models : Correlate substituent electronegativity with bioactivity using Gaussian or COSMO-RS .

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., halogenation) .

- ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP <5 for oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.